

# A Comprehensive Spectroscopic Guide to 2-Methyl-4-penten-2-ol

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## Compound of Interest

Compound Name: 2-Methyl-4-penten-2-ol

Cat. No.: B1266220

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methyl-4-penten-2-ol** (CAS No: 624-97-5), a tertiary alcohol with the molecular formula  $C_6H_{12}O$ .<sup>[1][2][3]</sup> The elucidation of its chemical structure is a fundamental requirement for its application in fragrance synthesis and various organic reactions.<sup>[5]</sup> This document is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles.

The structural integrity and purity of a compound are paramount in scientific research. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structure. For a molecule like **2-Methyl-4-penten-2-ol**, which contains multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and saturated alkyl regions—each spectroscopic method offers unique and complementary insights. This guide will dissect the data from each technique, explaining the underlying principles and interpreting the spectral features to build a complete structural picture.

## Mass Spectrometry (MS): Elucidating the Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For **2-Methyl-4-penten-2-ol**, electron ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular weight of **2-Methyl-4-penten-2-ol** is 100.16 g/mol .<sup>[1][2][3][6]</sup>

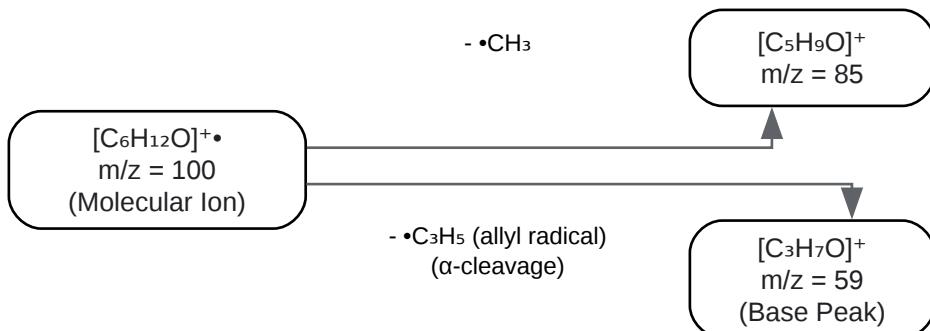
The primary fragmentation mechanism for tertiary alcohols like this one is the  $\alpha$ -cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.<sup>[7]</sup> This process is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of **2-Methyl-4-penten-2-ol**, the loss of an allyl radical ( $\bullet\text{CH}_2\text{CH}=\text{CH}_2$ ) is a dominant pathway, leading to a base peak at  $m/z$  59. Another significant fragmentation involves the loss of a methyl radical ( $\bullet\text{CH}_3$ ), resulting in a fragment at  $m/z$  85.

**Table 1: Key Fragments in the Mass Spectrum of 2-Methyl-4-penten-2-ol**

m/z	Proposed Fragment Structure	Interpretation
100	$[\text{CH}_2=\text{CHCH}_2\text{C}(\text{CH}_3)_2\text{OH}]^{\bullet+}$	Molecular Ion ( $\text{M}^{\bullet+}$ )
85	$[\text{CH}_2=\text{CHCH}_2\text{C}(\text{OH})\text{CH}_3]^+$	Loss of a methyl radical ( $\bullet\text{CH}_3$ )
59	$[\text{C}(\text{CH}_3)_2\text{OH}]^+$	Base Peak; $\alpha$ -cleavage with loss of an allyl radical ( $\bullet\text{CH}_2\text{CH}=\text{CH}_2$ )
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{CH}_3\text{CO}]^+$	Propyl cation or acylium ion from further fragmentation
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation

Data sourced from the NIST WebBook.<sup>[2]</sup>

**Diagram 1: Primary Fragmentation Pathway**



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Caption: Primary fragmentation of **2-Methyl-4-penten-2-ol** in EI-MS.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Methyl-4-penten-2-ol**, typically acquired neat (as a pure liquid), displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ , which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between molecules. The presence of the alkene group is confirmed by the C=C stretch, which appears around 1640  $\text{cm}^{-1}$ , and the =C-H stretch, which is typically found just above 3000  $\text{cm}^{-1}$ .

### Table 2: Characteristic IR Absorption Bands

Frequency ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3380 (broad)	O-H Stretch	Alcohol
~3080	=C-H Stretch	Alkene
~2975	C-H Stretch ( $\text{sp}^3$ )	Alkyl
~1640	C=C Stretch	Alkene
~1450	C-H Bend	Alkyl
~1150	C-O Stretch	Tertiary Alcohol
~910	=C-H Bend (out-of-plane)	Monosubstituted Alkene

Data sourced from SpectraBase and NIST.[6][8]

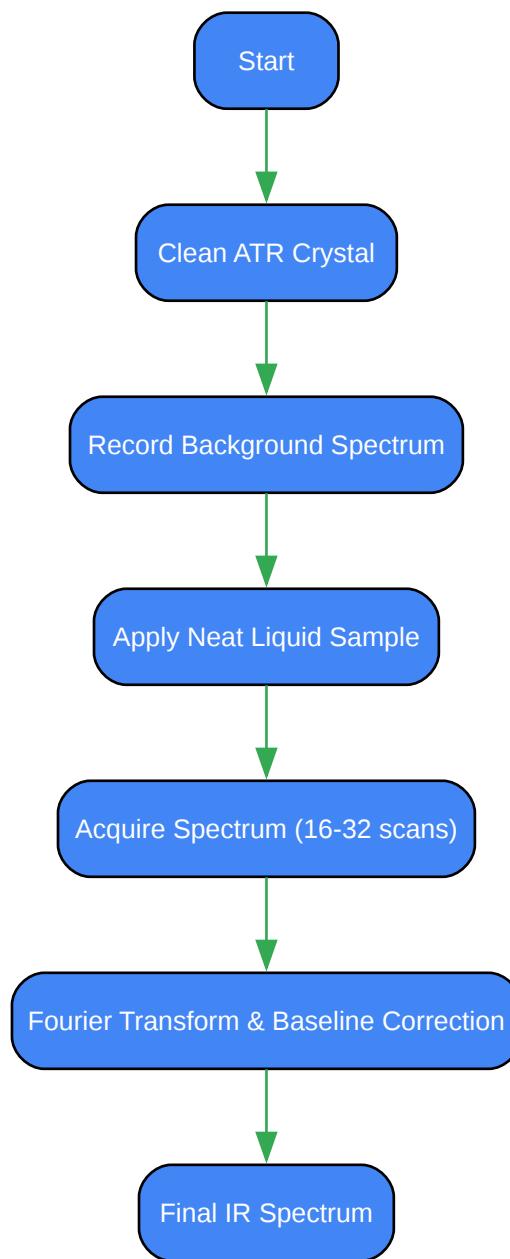
## Experimental Protocol: Acquiring a Neat IR Spectrum

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

- Sample Application: Place a single drop of neat **2-Methyl-4-penten-2-ol** directly onto the ATR crystal.
- Spectrum Acquisition: Secure the sample arm and initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Perform a baseline correction if necessary.

The choice of a neat sample on an ATR-FTIR is logical for a liquid sample as it requires minimal preparation and provides high-quality data without the interference of solvent peaks.

## Diagram 2: Workflow for IR Spectrum Acquisition



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Caption: Standard workflow for acquiring a neat IR spectrum via ATR-FTIR.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the local chemical environment of each hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atom in a molecule, allowing for an unambiguous structural

assignment.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Methyl-4-penten-2-ol** shows distinct signals for each type of proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

**Table 3: <sup>1</sup>H NMR Data for 2-Methyl-4-penten-2-ol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-4 (-CH=)
~5.1	m	2H	H-5 (=CH <sub>2</sub> )
~2.2	d	2H	H-3 (-CH <sub>2</sub> -)
~1.6	s	1H	-OH
~1.2	s	6H	H-1 (2 x -CH <sub>3</sub> )

Data interpretation based on typical chemical shifts and splitting patterns. Source: PubChem.

[\[1\]](#)

Interpretation:

- The singlet at 1.2 ppm integrating to 6H corresponds to the two equivalent methyl groups attached to the tertiary carbon. They are singlets because there are no adjacent protons.
- The singlet at ~1.6 ppm is for the hydroxyl proton. Its chemical shift can vary, and it often appears as a broad singlet.
- The doublet at 2.2 ppm represents the two protons on C-3. They are split by the single proton on C-4.
- The complex multiplet for the terminal vinyl protons (H-5 at ~5.1 ppm) and the doublet of doublets of triplets for the internal vinyl proton (H-4 at ~5.8 ppm) are characteristic of an allyl group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments in the molecule.

**Table 4: <sup>13</sup>C NMR Data for 2-Methyl-4-penten-2-ol**

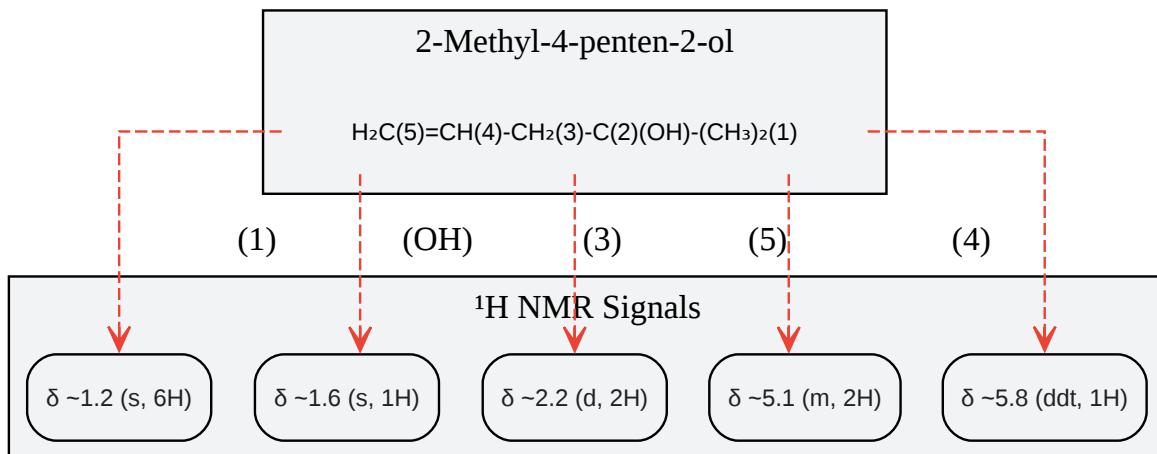
Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~134.8	C-4 (-CH=)
~118.5	C-5 (=CH <sub>2</sub> )
~70.8	C-2 (-C(OH)-)
~50.2	C-3 (-CH <sub>2</sub> -)
~29.3	C-1 (2 x -CH <sub>3</sub> )

Source: SpectraBase.[\[9\]](#)

Interpretation:

- The signals in the 118-135 ppm range are characteristic of the sp<sup>2</sup> hybridized carbons of the alkene.
- The peak at ~70.8 ppm is the sp<sup>3</sup> carbon bonded to the electronegative oxygen atom (C-2).
- The remaining sp<sup>3</sup> carbons (C-3 and the two methyls at C-1) appear in the upfield region of the spectrum.

## Diagram 3: Structure and <sup>1</sup>H NMR Signal Correlation



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Caption: Correlation between the protons in the structure and their  $^1\text{H}$  NMR signals.

## Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a definitive characterization of **2-Methyl-4-penten-2-ol**. MS confirms the molecular weight and reveals key fragmentation patterns, IR identifies the essential hydroxyl and alkene functional groups, and NMR provides an unambiguous map of the proton and carbon framework. This comprehensive spectroscopic profile is crucial for ensuring the identity and purity of the compound in research and industrial applications.

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